molecular formula C26H20F4N2O4S2 B11214294 3-[4-(difluoromethoxy)phenyl]-2-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-[4-(difluoromethoxy)phenyl]-2-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11214294
M. Wt: 564.6 g/mol
InChI Key: FFJPQDVVYVKJII-UHFFFAOYSA-N
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Description

3-[4-(difluoromethoxy)phenyl]-2-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothieno[2,3-d]pyrimidinone core, substituted with difluoromethoxyphenyl groups and a sulfanyl-oxoethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(difluoromethoxy)phenyl]-2-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzothieno[2,3-d]pyrimidinone core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.

    Introduction of the difluoromethoxyphenyl groups: This step involves the use of difluoromethoxybenzene derivatives, which are introduced through electrophilic aromatic substitution reactions.

    Attachment of the sulfanyl-oxoethyl side chain: This is typically done through a nucleophilic substitution reaction, where a suitable sulfanyl-oxoethyl precursor reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(difluoromethoxy)phenyl]-2-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The difluoromethoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(difluoromethoxy)phenyl]-2-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-5,6,7,8-tetrahydro1

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[4-(difluoromethoxy)phenyl]-2-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • **3-[4-(methoxy)phenyl]-2-({2-[4-(methoxy)phenyl]-2-oxoethyl}sulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • **3-[4-(trifluoromethoxy)phenyl]-2-({2-[4-(trifluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The presence of difluoromethoxy groups in 3-[4-(difluoromethoxy)phenyl]-2-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one imparts unique chemical and biological properties compared to its analogs. These properties could include increased stability, altered reactivity, and enhanced biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H20F4N2O4S2

Molecular Weight

564.6 g/mol

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-2-[2-[4-(difluoromethoxy)phenyl]-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C26H20F4N2O4S2/c27-24(28)35-16-9-5-14(6-10-16)19(33)13-37-26-31-22-21(18-3-1-2-4-20(18)38-22)23(34)32(26)15-7-11-17(12-8-15)36-25(29)30/h5-12,24-25H,1-4,13H2

InChI Key

FFJPQDVVYVKJII-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)OC(F)F)SCC(=O)C5=CC=C(C=C5)OC(F)F

Origin of Product

United States

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